Doxorubicinol (hydrochloride)
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Overview
Description
Doxorubicinol (hydrochloride) is a derivative of doxorubicin, an anthracycline antibiotic widely used in chemotherapy. It is formed as a metabolite of doxorubicin and retains some of its parent compound’s pharmacological properties. Doxorubicinol (hydrochloride) is known for its role in cancer treatment, particularly in targeting rapidly dividing cells by interfering with DNA replication and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxorubicinol (hydrochloride) is synthesized through the reduction of doxorubicin. The process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at low temperatures to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of doxorubicinol (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Doxorubicinol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized back to a carbonyl group, reverting to doxorubicin.
Reduction: Further reduction can lead to the formation of dihydrodoxorubicinol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Doxorubicin.
Reduction: Dihydrodoxorubicinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Doxorubicinol (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound to study the reduction and oxidation reactions of anthracyclines.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored for its potential as a chemotherapeutic agent with reduced cardiotoxicity compared to doxorubicin.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the efficacy and safety of anthracycline-based therapies.
Mechanism of Action
Doxorubicinol (hydrochloride) exerts its effects by intercalating into DNA, thereby disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the generation of reactive oxygen species (ROS) and subsequent DNA damage, ultimately resulting in cell death. The compound’s ability to target rapidly dividing cells makes it effective in cancer treatment.
Comparison with Similar Compounds
Doxorubicinol (hydrochloride) is compared with other anthracycline derivatives such as:
Doxorubicin: The parent compound, known for its potent anticancer activity but associated with significant cardiotoxicity.
Daunorubicin: Another anthracycline with similar mechanisms of action but different clinical applications.
Epirubicin: A derivative with a modified structure that offers a different toxicity profile and therapeutic index.
Uniqueness: Doxorubicinol (hydrochloride) is unique due to its formation as a metabolite of doxorubicin and its potential for reduced cardiotoxicity. Its distinct chemical structure allows for specific interactions with DNA and cellular targets, making it a valuable compound in cancer research and therapy.
Properties
Molecular Formula |
C27H31NO11 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16?,17-,22+,27-/m0/s1 |
InChI Key |
NKZRZOVSJNSBFR-WTNDLEHGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O |
Origin of Product |
United States |
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